molecular formula C11H12N2O5S B015396 N-Acetyl-S-(4-nitrophenyl)-L-cysteine CAS No. 91088-55-0

N-Acetyl-S-(4-nitrophenyl)-L-cysteine

Cat. No.: B015396
CAS No.: 91088-55-0
M. Wt: 284.29 g/mol
InChI Key: LOBKSYPZBSVLLE-JTQLQIEISA-N
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Description

N-Acetyl-S-(4-nitrophenyl)-L-cysteine is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom, a nitrophenyl group attached to the sulfur atom, and the amino acid L-cysteine as the core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the nitrophenyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with 4-nitrophenyl chloride in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(4-nitrophenyl)-L-cysteine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various acyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-S-(4-nitrophenyl)-L-cysteine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for studying protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(4-nitrophenyl)-L-cysteine involves its interaction with various molecular targets and pathways. The acetyl group can modulate the compound’s reactivity and interaction with enzymes, while the nitrophenyl group can participate in redox reactions. The cysteine moiety can interact with thiol groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: Lacks the nitrophenyl group and is commonly used as a mucolytic agent and antioxidant.

    S-(4-Nitrophenyl)-L-cysteine: Lacks the acetyl group and is studied for its role in detoxification pathways.

    N-Acetyl-S-(2-nitrophenyl)-L-cysteine: Similar structure but with a different position of the nitro group, affecting its reactivity and applications.

Uniqueness

N-Acetyl-S-(4-nitrophenyl)-L-cysteine is unique due to the presence of both the acetyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds.

Properties

IUPAC Name

(2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBKSYPZBSVLLE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238408
Record name L-Cysteine, N-acetyl-S-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91088-55-0
Record name L-Cysteine, N-acetyl-S-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091088550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteine, N-acetyl-S-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is N-Acetyl-S-(4-nitrophenyl)-L-cysteine considered a suitable biomarker for p-CNB exposure?

A: this compound is the most abundant urinary metabolite of p-CNB, comprising approximately half of the total metabolites excreted in urine [, , ]. Furthermore, its urinary excretion appears proportional to the p-CNB dose over a wide range, indicating a linear metabolic process []. This linearity makes it a reliable indicator of p-CNB exposure.

Q2: What are the major metabolic pathways of p-CNB in humans?

A: Research on individuals acutely poisoned with p-CNB revealed several metabolic pathways [, ]:

    Q3: How do the metabolic pathways of p-CNB differ between humans and rats?

    A: While both species exhibit similar metabolic routes for p-CNB, there are some quantitative differences. In rats, urinary excretion accounts for approximately two-thirds of the administered p-CNB dose, with this compound as the major metabolite []. Human studies show similar findings, but the specific ratios of metabolites may differ slightly [].

    Q4: What analytical techniques were used to identify and quantify p-CNB metabolites in urine?

    A4: Researchers employed various analytical techniques to study p-CNB metabolism:

    • Reversed-phase HPLC: Used to measure p-CNB and its metabolites in both rat and human urine samples [, ].
    • GC-mass spectrometry: Employed for the identification of urinary metabolites in individuals acutely poisoned with p-CNB [].

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